N-(4-methylphenyl)ethanesulfonamide
Description
N-(4-Methylphenyl)ethanesulfonamide is a sulfonamide derivative characterized by a methyl-substituted phenyl ring attached to an ethanesulfonamide group (–SO₂NH–CH₂CH₃). Sulfonamides are a class of organosulfur compounds with broad applications in medicinal chemistry, including antimicrobial, antitumor, and enzyme inhibitory activities.
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
N-(4-methylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-3-13(11,12)10-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 |
InChI Key |
CTMGRXPSUBOAPL-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- N-(4-Methoxyphenyl)-N-(methylsulfonyl)methanesulfonamide (): The methoxy (–OCH₃) and nitro (–NO₂) groups are electron-donating and electron-withdrawing, respectively. This combination increases acidity compared to N-(4-methylphenyl)ethanesulfonamide, where the methyl group (–CH₃) is weakly electron-donating. The nitro group also enhances resonance stabilization, affecting reactivity in substitution reactions .
- 2-(4-Aminophenyl)-N-Methylethanesulfonamide (): The amino (–NH₂) group is strongly electron-donating, increasing solubility in polar solvents and enabling hydrogen bonding. This contrasts with the methyl group in the target compound, which primarily contributes to hydrophobicity and steric hindrance .
Crystallographic and Steric Considerations
- 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide () : This bis-sulfonamide exhibits a twisted conformation due to steric clashes between the two sulfonyl groups, reducing planarity. In contrast, the single ethanesulfonamide group in this compound likely adopts a more linear conformation, improving packing efficiency in crystalline phases .
- N-(Aryl)methanesulfonamides () : Studies show that para-substituents like –CH₃ or –OCH₃ influence bond lengths (e.g., S–N and S–C) and intermolecular interactions. Methyl groups promote van der Waals interactions, while bulkier substituents disrupt crystallinity .
Physicochemical Properties
Spectroscopic and Analytical Data
- Infrared Spectroscopy : Sulfonamide analogs (e.g., ) show characteristic S=O stretches at 1150–1350 cm⁻¹ and N–H bends at 1550–1650 cm⁻¹. Methyl groups exhibit C–H stretches near 2850–2960 cm⁻¹ .
- NMR Spectroscopy : In N-(aryl)sulfonamides, the –SO₂NH– proton resonates at δ 7.5–8.5 ppm (¹H NMR), while methyl groups on aromatic rings appear at δ 2.3–2.5 ppm .
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